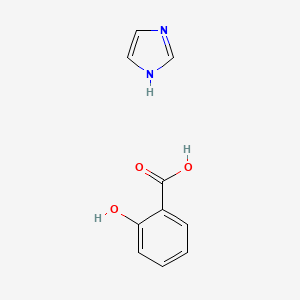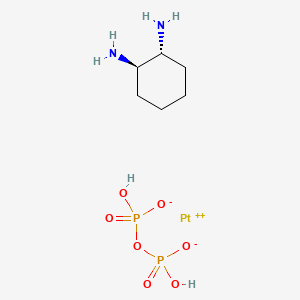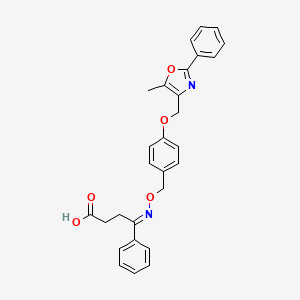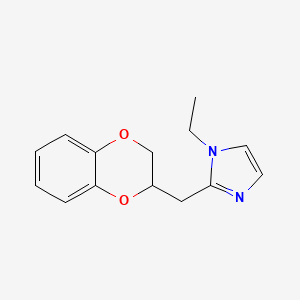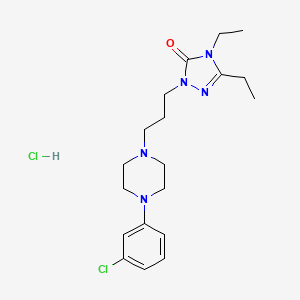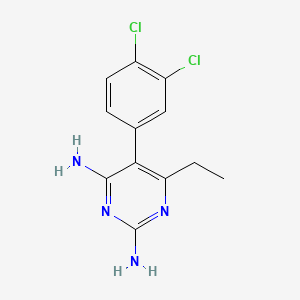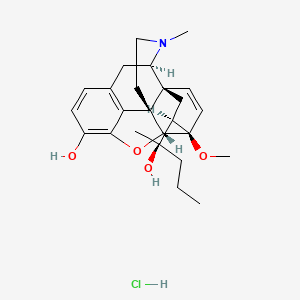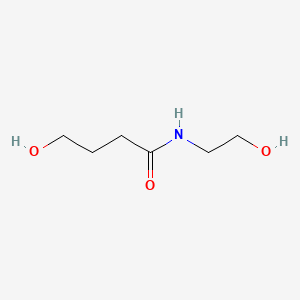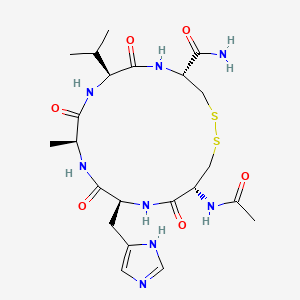
Exherin
描述
ADH-1,也称为其品牌名称 Exherin,是一种由 Adherex Technologies 开发的小型环状五肽血管靶向药物。它选择性地并竞争性地与 N-钙粘蛋白结合并阻断 N-钙粘蛋白,N-钙粘蛋白是一种参与钙介导的细胞-细胞粘附和信号传导机制的细胞表面跨膜糖蛋白。 这种结合可能导致肿瘤血管破坏、肿瘤细胞生长抑制以及肿瘤细胞和内皮细胞凋亡 .
作用机制
ADH-1 的作用机制涉及它选择性地并竞争性地与 N-钙粘蛋白结合。N-钙粘蛋白是一种细胞表面跨膜糖蛋白,在细胞-细胞粘附和信号传导中起着至关重要的作用。通过与 N-钙粘蛋白结合,ADH-1 破坏了粘附和信号传导过程,导致肿瘤血管破坏、肿瘤细胞生长抑制以及肿瘤细胞和内皮细胞凋亡。 这种机制使 ADH-1 成为一种很有希望的癌症治疗候选药物 .
生化分析
Biochemical Properties
Exherin selectively and competitively binds to and blocks N-cadherin . N-cadherin is a cell-surface transmembrane glycoprotein of the cadherin superfamily of proteins involved in calcium-mediated cell-cell adhesion and signaling mechanisms . This interaction disrupts tumor vasculature, inhibits tumor cell growth, and induces tumor cell and endothelial cell apoptosis .
Cellular Effects
This compound has shown significant effects on various types of cells and cellular processes. It has been found to inhibit tumor cell proliferation in vitro by inducing apoptosis . The inhibition of N-cadherin activity with this compound significantly reduces the proliferative activity of cells .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with N-cadherin. By selectively and competitively binding to and blocking N-cadherin, this compound disrupts tumor vasculature and inhibits tumor cell growth . This interaction may result in the induction of tumor cell and endothelial cell apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have a significant impact over time. For instance, knocking down Cdh2 or inhibition of N-cadherin activity with this compound in P1CM significantly reduced the proliferative activity of cardiomyocytes, whereas overexpression of Cdh2 markedly increased the proliferation of P1CM .
Subcellular Localization
Given its interaction with N-cadherin, a cell-surface transmembrane glycoprotein, it’s likely that this compound localizes to the cell surface where N-cadherin is present .
准备方法
ADH-1 的合成涉及环状五肽结构的形成。合成路线通常包括固相肽合成 (SPPS) 方法,该方法允许将氨基酸按顺序添加到锚定在固体树脂上的不断增长的肽链上。反应条件包括使用保护基团以防止不需要的副反应,以及使用偶联试剂以促进肽键形成。 ADH-1 的工业生产方法可能包括扩大 SPPS 过程、优化反应条件以及确保最终产品的纯度和稳定性 .
化学反应分析
ADH-1 经历各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的亲核试剂。从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,ADH-1 的氧化会导致二硫键的形成,而还原可以断裂这些键 .
科学研究应用
ADH-1 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域。在化学领域,ADH-1 用作研究肽合成和基于肽的药物设计的模型化合物。在生物学领域,它用于研究由 N-钙粘蛋白介导的细胞粘附和信号传导机制。在医学领域,ADH-1 正在被研究用于治疗各种类型的癌症,其方法是破坏肿瘤血管并诱导肿瘤细胞凋亡。 在工业领域,ADH-1 可用于开发新的治疗剂以及研究基于肽的药物递送系统 .
相似化合物的比较
ADH-1 可以与其他靶向细胞粘附分子的类似化合物进行比较。这些化合物中的一些包括:
E-钙粘蛋白抑制剂: 这些化合物靶向 E-钙粘蛋白,它是参与细胞-细胞粘附的钙粘蛋白家族的另一个成员。与靶向 N-钙粘蛋白的 ADH-1 不同,E-钙粘蛋白抑制剂用于研究上皮细胞粘附和信号传导。
整合素抑制剂: 这些化合物靶向整合素,整合素是参与细胞粘附和信号传导的细胞表面受体。整合素抑制剂用于癌症治疗中破坏肿瘤细胞粘附和迁移。
选择素抑制剂: 这些化合物靶向选择素,选择素是参与白细胞迁移和炎症的细胞粘附分子。选择素抑制剂用于研究炎症性疾病和癌症转移。
ADH-1 的独特性在于它特异性地靶向 N-钙粘蛋白,N-钙粘蛋白在许多侵袭性肿瘤和肿瘤血管中过表达。 这种特异性使 ADH-1 成为研究肿瘤生物学和开发靶向癌症疗法的宝贵工具 .
属性
IUPAC Name |
(4R,7S,10S,13S,16R)-16-acetamido-13-(1H-imidazol-5-ylmethyl)-10-methyl-6,9,12,15-tetraoxo-7-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N8O6S2/c1-10(2)17-22(36)29-15(18(23)32)7-37-38-8-16(27-12(4)31)21(35)28-14(5-13-6-24-9-25-13)20(34)26-11(3)19(33)30-17/h6,9-11,14-17H,5,7-8H2,1-4H3,(H2,23,32)(H,24,25)(H,26,34)(H,27,31)(H,28,35)(H,29,36)(H,30,33)/t11-,14-,15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVLRGLGWNWPSS-BXBUPLCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N8O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044036 | |
| Record name | Exherin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
While ADH-1 has a single molecular target, N-cadherin, we believe its anti-cancer effect results from two distinct mechanisms of action - apoptosis and tumor vessel angiolysis. N-cadherin appears to act as a tumor cell survival factor. In cell culture studies, inhibition of N-cadherin binding between tumor cells has been shown to cause apoptosis of tumor cells, we believe as a result of disrupting the cadherin-regulated cell survival signals. ADH-1 also appears to disrupt the blood vessels needed for cancerous tumors to grow and flourish, with hemorrhaging having been noted in both our clinical and preclinical studies. We believe the mechanism for this disruption is either a competitive inhibition of the binding of cadherins between the endothelial cells of the tumor blood wall or apoptosis in tumor cells that form a part of the blood vessel wall, each leading to leakage and rupture of these vessels. The latter involves the phenomenon of tumor "mosaicism," in which tumor cells form a portion of the vascular wall (along with the endothelial cells). Induction of cell death of these tumor cells would result in tumor vascular disruption. | |
| Record name | ADH-1 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05485 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
229971-81-7 | |
| Record name | ADH-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229971817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Exherin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADH-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B058ME29VU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


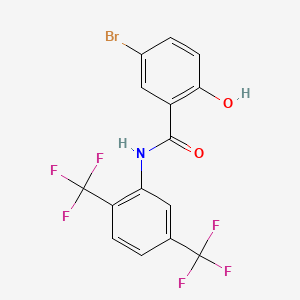
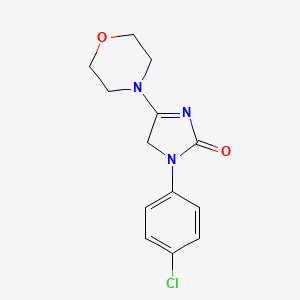
![N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B1671751.png)
